

experimental design for peptide labeling with Bis-Mal-Lysine-PEG4-acid

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Compound of Interest

Compound Name: *Bis-Mal-Lysine-PEG4-acid*

Cat. No.: *B606162*

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Application Notes: Peptide Labeling with Bis-Mal-Lysine-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-acid is a heterobifunctional crosslinking reagent designed for the precise and efficient conjugation of peptides and other biomolecules. This reagent features two thiol-reactive maleimide groups and a terminal carboxylic acid, connected through a central lysine core and a hydrophilic polyethylene glycol (PEG) spacer. The dual maleimide functionalities allow for the dimerization of cysteine-containing peptides or the bridging of two thiol groups within a single molecule.[1][2] The PEG4 linker enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated peptide.[3][4][5] The terminal carboxylic acid offers an additional site for conjugation to amine-containing molecules or surfaces, making it a versatile tool in drug development, diagnostics, and proteomics research.[2][6]

Principle of Reaction

The primary reaction mechanism involves the selective and efficient Michael addition of a thiol group (typically from a cysteine residue in a peptide) to the electrophilic double bond of a maleimide group.[7] This reaction forms a stable thioether bond. The reaction is highly chemoselective for thiols within an optimal pH range of 6.5 to 7.5.[1][8] Below pH 6.5, the

reaction rate is significantly reduced as the thiol group is predominantly in its less nucleophilic protonated form.[8] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and the reagent loses its selectivity as it can begin to react with primary amines (e.g., lysine residues).[1][8]

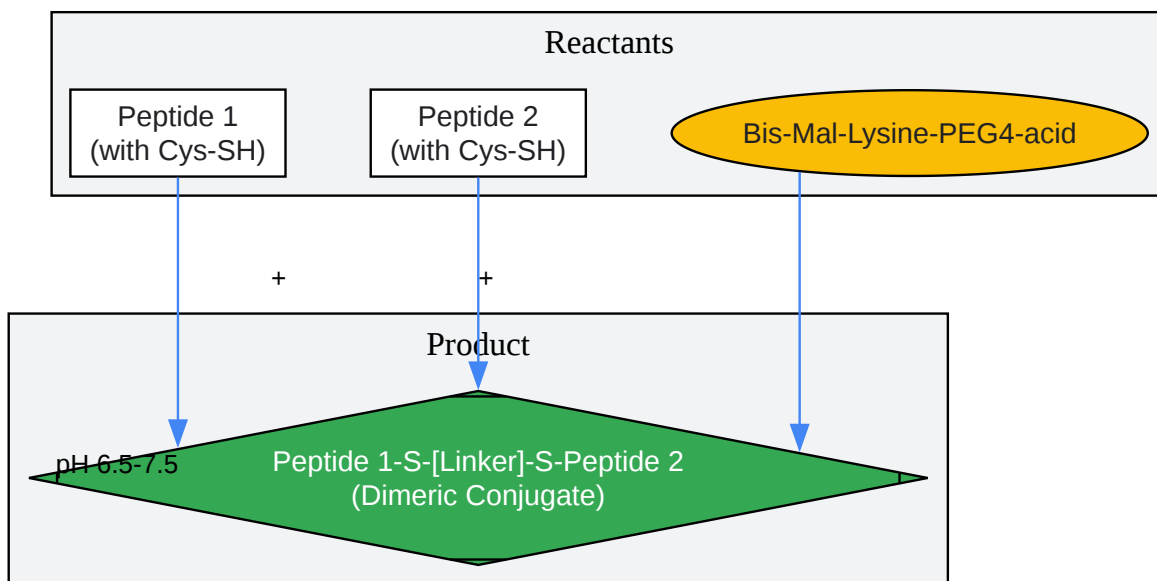
Applications

The unique architecture of **Bis-Mal-Lysine-PEG4-acid** lends itself to a variety of advanced applications:

- **Synthesis of Peptide Dimers:** Two identical or different cysteine-containing peptides can be crosslinked to create homodimers or heterodimers. This is particularly useful for mimicking or modulating dimeric protein-protein interactions.[9][10][11]
- **Antibody-Drug Conjugates (ADCs):** The reagent can be used to link peptide-based toxins or imaging agents to antibodies. The dual maleimide groups can bridge reduced disulfide bonds in the antibody hinge region, while the acid group can be used for further modification.[1][2]
- **PROTAC Development:** As a PEG-based linker, it can be incorporated into the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity for targeted protein degradation.[12]
- **Surface Immobilization:** Peptides can be dimerized and then immobilized onto amine-functionalized surfaces or nanoparticles via the terminal carboxylic acid, which is valuable for developing biosensors and targeted drug delivery systems.[3][13]

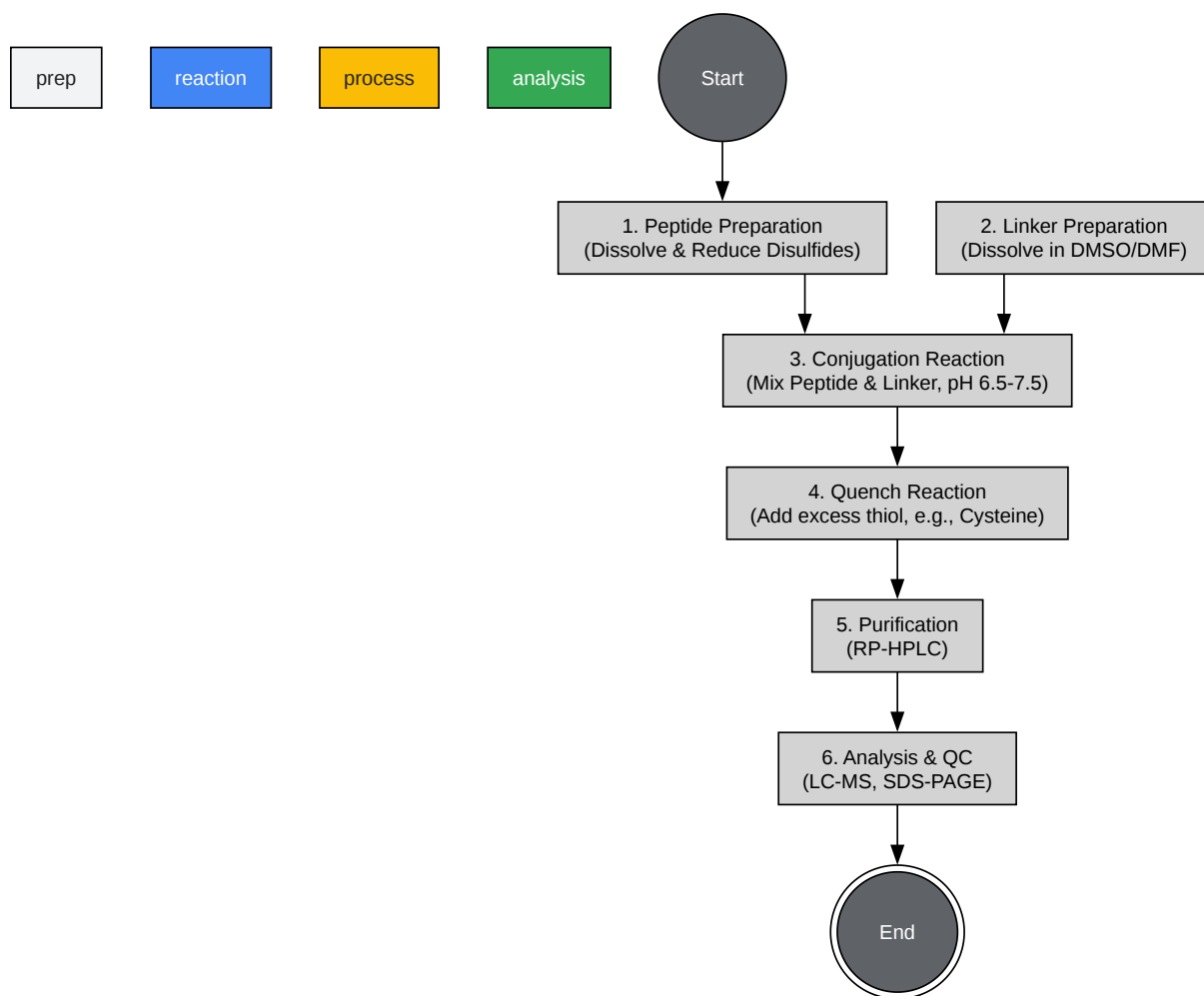
Chemical Reaction and Experimental Workflow

The following diagrams illustrate the chemical principle of peptide dimerization and the general experimental workflow for the labeling procedure.



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Caption: Chemical reaction for peptide dimerization.



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Caption: General experimental workflow for peptide labeling.

Detailed Experimental Protocols

Materials and Equipment

- Cysteine-containing peptide(s)
- **Bis-Mal-Lysine-PEG4-acid**
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (100 mM), pH 7.0-7.5, degassed.
- Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
- Quenching Solution: L-cysteine or 2-Mercaptoethanol (100 mM).
- Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
- Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[\[14\]](#)[\[15\]](#)
- Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF MS.[\[16\]](#)[\[17\]](#)
- General lab equipment: pH meter, nitrogen or argon gas, reaction vials, magnetic stirrer.

Protocol 1: Dimerization of a Cysteine-Containing Peptide

This protocol describes the crosslinking of two molecules of a single peptide to form a homodimer.

1. Preparation of Peptide Solution: a. Dissolve the cysteine-containing peptide in degassed Reaction Buffer to a final concentration of 1-5 mg/mL. b. If the peptide may have formed disulfide bonds, add TCEP solution to a final concentration of 1-2 mM (a 5-10 fold molar excess over the peptide). c. Incubate at room temperature for 30 minutes to ensure complete reduction of any disulfide bonds.[\[18\]](#)[\[19\]](#)

2. Preparation of Crosslinker Solution: a. Immediately before use, dissolve **Bis-Mal-Lysine-PEG4-acid** in DMSO or DMF to create a 10 mM stock solution.^[19] Maleimide reagents are susceptible to hydrolysis, so fresh preparation is critical.^[8]
3. Conjugation Reaction: a. Add the **Bis-Mal-Lysine-PEG4-acid** stock solution to the reduced peptide solution. The recommended molar ratio is 0.5 moles of the bis-maleimide linker for every 1 mole of peptide (a 1:2 linker-to-peptide molar ratio). b. Flush the reaction vial with an inert gas (nitrogen or argon), cap it tightly, and mix gently. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.^{[8][20]} Reaction progress can be monitored by LC-MS.
4. Quenching the Reaction: a. To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM (a 20-50 fold molar excess over the linker). b. Incubate for an additional 30 minutes at room temperature.
5. Purification of the Dimeric Peptide: a. Purify the crude reaction mixture using RP-HPLC with a suitable C18 column.^[15] b. Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to elute the peptide dimer.^[15] c. Collect fractions and analyze by LC-MS to identify those containing the pure dimer. Pool the desired fractions and lyophilize.
6. Analysis and Quality Control: a. Confirm the identity and purity of the final product using high-resolution LC-MS or MALDI-TOF MS.^{[16][17]} The observed molecular weight should correspond to the sum of two peptide molecules and one linker molecule, minus the mass of two hydrogen atoms. b. Assess purity by analytical HPLC, monitoring at 215-220 nm.^{[15][17]}

Data Presentation

Table 1: Recommended Reaction Parameters

Parameter	Recommended Condition	Rationale & Notes
pH	6.5 - 7.5	Optimal for selective thiol-maleimide reaction; avoids maleimide hydrolysis. [1] [8]
Temperature	4°C to 25°C (Room Temp)	4°C for sensitive peptides to minimize degradation; RT for faster kinetics. [8]
Reaction Time	2 - 16 hours	Monitor reaction progress by LC-MS for optimization.
Linker:Peptide Ratio	1:2 (molar) for dimerization	Stoichiometry is key. Excess linker can lead to mono-labeled species.
Peptide Concentration	1 - 5 mg/mL	Higher concentrations can accelerate the reaction but may increase aggregation.
Buffer System	PBS, HEPES, Tris	Must be free of thiol-containing reagents. Degassing is crucial to prevent thiol oxidation. [18] [19]

Table 2: Example Mass Spectrometry Data for Quality Control

Assumed Peptide: A hypothetical 10-amino acid peptide "Peptide-Cys" with a monoisotopic mass of 1200.5 Da. **Bis-Mal-Lysine-PEG4-acid** MW = 695.7 Da.

Species	Calculation	Expected Mass (Da)	Observed Mass (Da)
Starting Peptide	Mass(Peptide)	1200.5	1200.6
Mono-labeled Peptide	Mass(Peptide) + Mass(Linker)	1896.2	1896.3
Dimer Product	(2 * Mass(Peptide)) + Mass(Linker)	3096.7	3096.8
Hydrolyzed Linker	Mass(Linker) + Mass(H ₂ O)	713.7	713.7

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